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Compound of Interest

Compound Name: SHR902275

Cat. No.: B12411302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism

of action, and preclinical data of SHR902275, a potent and selective RAF inhibitor. The

information is curated for researchers and professionals in the field of oncology and drug

development, with a focus on quantitative data and experimental methodologies.

Core Compound Details: SHR902275
SHR902275 is a novel, orally active spiro amide compound designed to target the RAS-RAF-

MEK-ERK signaling pathway, a critical cascade in cellular proliferation and survival.[1][2][3] It

represents a next-generation RAF inhibitor developed to address acquired resistance to first-

generation drugs, particularly in cancers harboring RAS mutations.[1][2][3]

Property Value Reference

Chemical Formula C₂₆H₂₃F₃N₄O₄ [4]

Molecular Weight 512.48 g/mol [4]

CAS Number 2695506-82-0 [4]

Class Spiro Amide [5]

Target
RAF Kinases (cRAF, bRAFʷᵗ,

bRAFᵛ⁶⁰⁰ᴱ)
[1][4]
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Chemical Structure
The chemical structure of SHR902275 is presented below.

SHR902275 Chemical Structure

Caption: Chemical structure of SHR902275.

Mechanism of Action and Signaling Pathway
SHR902275 exerts its therapeutic effect by inhibiting the RAF kinases, key components of the

RAS-RAF-MEK-ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in

various cancers due to mutations in RAS or RAF genes, leading to uncontrolled cell growth.[1]

[2][3][5] SHR902275 was specifically developed to be effective in cancers with mutant RAS and

wild-type BRAF, a context where first-generation RAF inhibitors can paradoxically activate the

pathway.[1][2][3]
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Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of SHR902275.
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Quantitative Preclinical Data
SHR902275 has demonstrated potent inhibitory activity against RAF kinases and significant

anti-proliferative effects in various cancer cell lines.

In Vitro Kinase Inhibitory Potency
The half-maximal inhibitory concentration (IC₅₀) values of SHR902275 against key RAF

kinases are summarized below.

Target Kinase IC₅₀ (nM)

cRAF 1.6

bRAFʷᵗ 10

bRAFᵛ⁶⁰⁰ᴱ 5.7

Data sourced from MedChemExpress and

InvivoChem.[1][3]

In Vitro Cell Growth Inhibition
The half-maximal growth inhibition (GI₅₀) values of SHR902275 in different cancer cell lines are

presented in the following table.

Cell Line Cancer Type GI₅₀ (nM)

H358 Non-Small Cell Lung Cancer 1.5

A375 Malignant Melanoma 0.17

Calu6 Anaplastic Lung Carcinoma 0.4

SK-MEL-2 Malignant Melanoma 0.32

Data sourced from

MedChemExpress and

InvivoChem.[1][3]
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Experimental Protocols
Detailed experimental protocols for the key assays are outlined below. While the full, specific

protocols from the primary publication were not available, these sections describe standard and

widely accepted methodologies for such experiments.

In Vitro RAF Kinase Activity Assay
This assay is designed to measure the direct inhibitory effect of SHR902275 on the enzymatic

activity of RAF kinases.

Preparation
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Caption: A generalized workflow for an in vitro RAF kinase activity assay.

Methodology:

Reagents: Recombinant human RAF kinases (cRAF, bRAFʷᵗ, bRAFᵛ⁶⁰⁰ᴱ), MEK protein as a

substrate, ATP, and a suitable kinase assay buffer.
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Procedure:

Serially diluted SHR902275 is pre-incubated with the RAF enzyme and MEK substrate in

a 96-well plate.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period at 37°C.

The amount of ADP produced, which is proportional to the kinase activity, is quantified

using a detection reagent such as ADP-Glo™ (Promega).

Luminescence is measured using a plate reader.

Data Analysis: The luminescence data is normalized to controls, and the IC₅₀ values are

calculated by fitting the data to a four-parameter logistic curve.

Cell Proliferation (GI₅₀) Assay
This assay determines the concentration of SHR902275 required to inhibit the growth of cancer

cell lines by 50%.

Methodology:

Cell Culture: Cancer cell lines (e.g., H358, A375, Calu6, SK-MEL-2) are cultured in

appropriate media and conditions.

Procedure:

Cells are seeded into 96-well plates and allowed to adhere overnight.

The cells are then treated with a range of concentrations of SHR902275.

After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such

as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo®

(Promega).
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Data Analysis: The absorbance or luminescence values are used to calculate the percentage

of cell growth inhibition relative to untreated control cells. The GI₅₀ value is determined from

the dose-response curve.

In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of SHR902275 in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

Procedure:

Human cancer cells, such as Calu6, are subcutaneously injected into the flank of the mice.

When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into

vehicle control and treatment groups.

SHR902275 is administered orally at various doses according to a predetermined

schedule (e.g., once or twice daily).

Tumor volume and body weight are measured regularly throughout the study.

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor

volume in the treated groups to the vehicle control group.

Conclusion
SHR902275 is a promising, potent, and selective RAF inhibitor with a clear mechanism of

action within the RAS-RAF-MEK-ERK signaling pathway. Its efficacy in preclinical models,

particularly in the context of RAS-mutant cancers, highlights its potential as a valuable

therapeutic agent in oncology. Further clinical investigation is warranted to establish its safety

and efficacy in human patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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